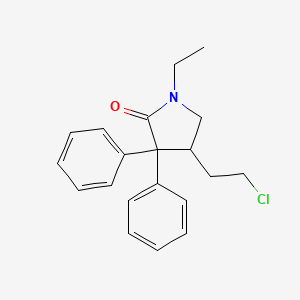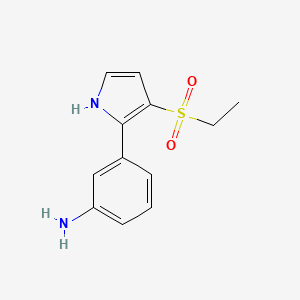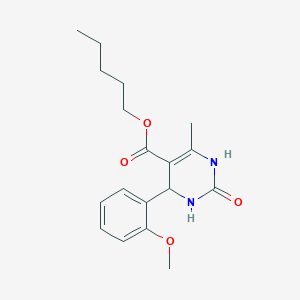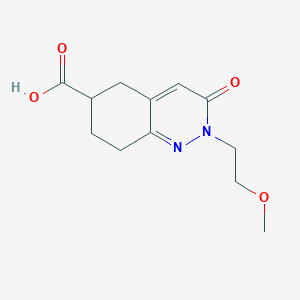
(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンは、ベンジル基で置換されたピロリジン環にシクロプロパン環が結合したキラルアミン化合物です。この化合物は、その独自の構造的特徴と潜在的な生物活性により、化学および薬理学のさまざまな分野で注目されています。
準備方法
合成ルートと反応条件
(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンの合成は、通常、以下の手順を伴います。
ピロリジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ベンジル基の導入: ベンジル基は、ベンジルハライドを用いた求核置換反応によって導入できます。
シクロプロパン化: シクロプロパン環は、多くの場合、ジアゾ化合物と遷移金属触媒を用いてシクロプロパン化反応によって形成できます。
工業生産方法
このような化合物の工業生産方法では、多くの場合、収率と純度を高めるために合成ルートを最適化します。これには、連続フローリアクターの使用、高度な精製技術、スケーラブルな反応条件などが含まれる場合があります。
化学反応の分析
反応の種類
(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化できます。
還元: 還元反応によって、さまざまなアミン誘導体に変換できます。
置換: 求核または求電子置換反応によって、新しい官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 適切な条件下で、アルキルハライド、アシルクロリド、スルホニルクロリドなどの試薬を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成し、置換反応はさまざまな官能基を導入する可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性を研究されています。
医学: 神経疾患の治療など、潜在的な治療効果について調査されています。
産業: 医薬品やファインケミカルの製造に使用されています。
作用機序
(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の効果は、これらの標的に結合することで媒介され、生物学的経路の調節につながります。関与する正確な分子メカニズムと経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
®-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミン: この化合物のエナンチオマーで、生物活性は異なる可能性があります。
1-ベンジルピロリジン: シクロプロパン環がないため、化学的および生物的特性が影響を受ける可能性があります。
シクロプロパンアミン: ピロリジン環とベンジル基がない、より単純なアナログです。
ユニークさ
(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンは、キラル性とシクロプロパン環とピロリジン環の両方の存在によりユニークです。これらの構造的特徴は、その独特の化学反応性と潜在的な生物活性に貢献しています。
類似化合物との比較
Similar Compounds
®-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine: The enantiomer of the compound, which may have different biological activities.
1-Benzylpyrrolidine: Lacks the cyclopropane ring, which may affect its chemical and biological properties.
Cyclopropanamine: A simpler analog without the pyrrolidine and benzyl groups.
Uniqueness
(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is unique due to its chiral nature and the presence of both a cyclopropane ring and a pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
1-[(3S)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1 |
InChIキー |
CVIWGPQILYTQHX-ZDUSSCGKSA-N |
異性体SMILES |
C1CN(C[C@H]1C2(CC2)N)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)

![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)


![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)




![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
